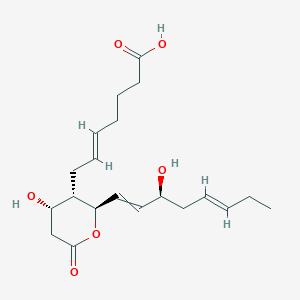

11-Dehydro thromboxane B3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H30O6 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

(E)-7-[(2R,3S,4S)-4-hydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3+,7-4+,13-12?/t15-,16-,17-,18+/m0/s1 |

InChI Key |

OAHMLWQISGEXBB-NQCSMNPGSA-N |

Isomeric SMILES |

CC/C=C/C[C@@H](C=C[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C/CCCC(=O)O)O |

Canonical SMILES |

CCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 11-Dehydro Thromboxane B3 in Platelet Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the role of 11-dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3) in the context of platelet activation. Contrary to what its lineage might suggest, 11-dehydro-TXB3 is not a direct agonist of platelet activation. Instead, its significance lies in its utility as a stable, urinary metabolite of thromboxane A3 (TXA3). The quantification of 11-dehydro-TXB3 serves as a reliable biomarker for in vivo TXA3 production, which in turn is associated with platelet activity, particularly in individuals with high dietary intake of eicosapentaenoic acid (EPA). This guide will detail the biochemical origins of 11-dehydro-TXB3, its metabolic pathway, its indirect relationship to platelet activation, and comprehensive methodologies for its quantification.

Introduction: The Thromboxane Family and Platelet Function

Thromboxanes are a class of eicosanoids that play a pivotal role in hemostasis and thrombosis. Thromboxane A2 (TXA2), derived from arachidonic acid (AA), is a potent vasoconstrictor and platelet agonist, mediating its effects through the thromboxane A2 receptor (TP).[1] TXA2 is highly unstable and is rapidly hydrolyzed to the more stable but biologically inactive thromboxane B2 (TXB2). Due to its fleeting existence, direct measurement of TXA2 in vivo is not feasible. Consequently, researchers rely on the quantification of its stable metabolites, such as 11-dehydro-thromboxane B2, to assess its production.[2]

In a parallel pathway, the omega-3 fatty acid eicosapentaenoic acid (EPA) can be metabolized to thromboxane A3 (TXA3).[3] TXA3 is considered to be a much weaker platelet agonist than TXA2.[4] Similar to TXA2, TXA3 is unstable and is metabolized to thromboxane B3 (TXB3) and subsequently to 11-dehydro thromboxane B3. The presence of 11-dehydro-TXB3 in urine is therefore an indicator of endogenous TXA3 production.[5]

The Metabolic Pathway of this compound

The formation of 11-dehydro-TXB3 is a multi-step enzymatic and non-enzymatic process that begins with the dietary intake of EPA.

-

Conversion of EPA to Prostaglandin H3 (PGH3): In platelets, cyclooxygenase-1 (COX-1) metabolizes EPA to the unstable endoperoxide PGH3.[3]

-

Synthesis of Thromboxane A3 (TXA3): Thromboxane synthase then converts PGH3 to TXA3.[3]

-

Hydrolysis to Thromboxane B3 (TXB3): Due to its instability, TXA3 is rapidly hydrolyzed to the more stable TXB3.[3]

-

Formation of this compound: TXB3 undergoes further metabolism in the liver, primarily through the action of 11-hydroxydehydrogenase, which oxidizes the C11 hydroxyl group to a keto group, forming 11-dehydro-thromboxane B3.[6] This stable metabolite is then excreted in the urine.

Role as a Biomarker of Platelet Activation

Current scientific literature does not support a direct role for this compound in initiating platelet activation. There is no evidence to suggest that it binds to platelet receptors to trigger intracellular signaling cascades leading to aggregation, shape change, or degranulation.

The primary role of 11-dehydro-TXB3 is that of a stable, long-lived urinary biomarker that reflects the in vivo biosynthesis of its parent compound, TXA3. Elevated levels of urinary 11-dehydro-TXB3 indicate increased metabolism of EPA through the COX pathway, which can be associated with conditions of increased platelet turnover or activation.

The more extensively studied analog, 11-dehydro-thromboxane B2, has been established as a significant biomarker for cardiovascular risk.[7][8] Elevated levels are associated with an increased risk of major adverse cardiovascular events.[7] While 11-dehydro-TXB3 is present in much lower concentrations than its B2 counterpart in individuals on a typical Western diet, its levels can increase with dietary EPA supplementation.[9]

Table 1: Urinary Levels of 11-dehydro Thromboxane Metabolites in Health and Disease

| Metabolite | Condition | Mean Urinary Level (pg/mg creatinine) | Reference |

| 11-dehydro-TXB2 | Healthy Adults | 635 ± 427 | [10] |

| 11-dehydro-TXB2 | Healthy Volunteers (baseline) | 1556 - 4440 | [11] |

| 11-dehydro-TXB2 | Aspirin-naive males with Metabolic Syndrome | Elevated in ~67% of patients (≥2500) | [12] |

| 11-dehydro-TXB2 | Patients with Atherosclerotic Cardiovascular Disease | Higher levels associated with increased risk of MACE | [13] |

| 11-dehydro-TXB3 | Healthy Volunteers (baseline) | 1.29 - 7.64 | [9] |

| 11-dehydro-TXB3 | Healthy Volunteers (post-EPA supplementation) | Increased | [9] |

Experimental Protocols for Quantification

The accurate quantification of this compound is crucial for its use as a biomarker. The methodologies are similar to those used for 11-dehydro thromboxane B2.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common method for the quantification of 11-dehydro-TXB2 and can be adapted for 11-dehydro-TXB3, provided a specific antibody is available. This method is based on the principle of competitive binding.

Methodology:

-

Sample Preparation: Urine samples are collected and centrifuged to remove sediment. Acidification to a pH of approximately 3.5 is performed to protonate the carboxyl group of the analyte.[6]

-

Solid Phase Extraction (SPE): The acidified urine is passed through a C18 reverse-phase SPE column. The column is washed with water, 15% ethanol, and hexane (B92381) to remove interfering substances. The analyte is then eluted with ethyl acetate.[6]

-

ELISA Procedure:

-

The sample extract is added to a microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).

-

A known amount of enzyme-conjugated 11-dehydro-TXB3 and a specific primary antibody (e.g., mouse monoclonal anti-11-dehydro-TXB3) are added.

-

During incubation, the 11-dehydro-TXB3 in the sample and the enzyme-conjugated 11-dehydro-TXB3 compete for binding to the primary antibody.

-

The plate is washed to remove unbound reagents.

-

A substrate solution is added, which reacts with the enzyme to produce a colored product.

-

The reaction is stopped, and the absorbance is read on a microplate reader. The intensity of the color is inversely proportional to the concentration of 11-dehydro-TXB3 in the sample.[6][14]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of this compound.

Methodology:

-

Sample Preparation:

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is typically used to separate the analyte from other urinary components.[15] A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile) is employed.[15]

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI) in the negative ion mode.

-

The mass spectrometer is operated in the selected reaction monitoring (SRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for quantification.[10]

-

Table 2: Example LC-MS/MS Parameters for 11-dehydro Thromboxane Analysis

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Linear gradient from low to high organic phase |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Analysis Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) for 11-dehydro-TXB2 | 367 |

| Product Ion (m/z) for 11-dehydro-TXB2 | 161 |

| Precursor Ion (m/z) for d4-11-dehydro-TXB2 (IS) | 371 |

| Product Ion (m/z) for d4-11-dehydro-TXB2 (IS) | 165 |

Note: Specific m/z transitions for 11-dehydro-TXB3 would need to be determined.

Conclusion

References

- 1. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Thromboxane in the Course and Treatment of Ischemic Stroke: Review | MDPI [mdpi.com]

- 3. Thromboxane A3 () for sale [vulcanchem.com]

- 4. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ibl-america.com [ibl-america.com]

- 7. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Significance of urinary 11-dehydro-thromboxane B2 in age-related diseases: Focus on atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Defining platelet response to acetylsalicylic acid: the relation between inhibition of serum thromboxane B2 and agonist-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Urinary 11-dehydro-thromboxane B2 levels are associated with vascular inflammation and prognosis in atherosclerotic cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. celerion.com [celerion.com]

An In-Depth Technical Guide to the Biosynthesis of 11-Dehydro Thromboxane B3 from Eicosapentaenoic Acid (EPA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis pathway of 11-dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3) originating from the omega-3 fatty acid, eicosapentaenoic acid (EPA). This document details the enzymatic reactions, presents available quantitative data, outlines experimental protocols for studying the pathway, and provides visual representations of the core processes.

Introduction

The metabolism of eicosapentaenoic acid (EPA) through the cyclooxygenase (COX) pathway leads to the formation of 3-series prostanoids, including thromboxane A3 (TXA3). TXA3 is a less potent platelet aggregator and vasoconstrictor compared to its arachidonic acid-derived counterpart, thromboxane A2 (TXA2). The measurement of stable downstream metabolites of TXA3, such as 11-dehydro-thromboxane B3 (11-dehydro-TXB3), in urine provides a valuable non-invasive biomarker for assessing the in vivo production of TXA3 and the metabolic impact of EPA supplementation.[1][2][3] This guide elucidates the multi-step enzymatic cascade responsible for the conversion of EPA to this important biomarker.

The Biosynthesis Pathway

The biosynthesis of 11-dehydro-TXB3 from EPA is a four-step enzymatic process involving cyclooxygenase (COX), thromboxane A synthase (TXAS), spontaneous hydrolysis, and dehydrogenase activity.

-

Conversion of EPA to Prostaglandin (B15479496) G3 (PGG3) and Prostaglandin H3 (PGH3) by Cyclooxygenase (COX): The pathway is initiated by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which catalyze the bis-oxygenation of EPA to form the unstable intermediate prostaglandin G3 (PGG3). PGG3 is then rapidly reduced by the peroxidase activity of the same COX enzyme to prostaglandin H3 (PGH3).

-

Conversion of PGH3 to Thromboxane A3 (TXA3) by Thromboxane A Synthase: PGH3 serves as the substrate for thromboxane A synthase (TXAS), a cytochrome P450 enzyme, which isomerizes PGH3 into the biologically active but highly unstable thromboxane A3 (TXA3).

-

Spontaneous Hydrolysis of TXA3 to Thromboxane B3 (TXB3): Due to its instability in aqueous environments, TXA3 is rapidly and non-enzymatically hydrolyzed to its stable, inactive metabolite, thromboxane B3 (TXB3).

-

Oxidation of TXB3 to 11-dehydro Thromboxane B3 by 11-Hydroxythromboxane Dehydrogenase: The final step involves the enzymatic oxidation of the C-11 hydroxyl group of TXB3 to a ketone, forming 11-dehydro-thromboxane B3. This reaction is catalyzed by an NADP+-dependent 11-hydroxythromboxane dehydrogenase.

References

An In-depth Technical Guide to the Discovery and Characterization of 11-dehydro Thromboxane B3

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-dehydro thromboxane (B8750289) B3 is a urinary metabolite of thromboxane A3 (TXA3), an eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). The measurement of urinary metabolites of thromboxanes provides a non-invasive method to assess in vivo platelet activation and the efficacy of antiplatelet therapies. While the metabolism and biological activity of the arachidonic acid-derived thromboxane A2 and its metabolites, such as 11-dehydro thromboxane B2, have been extensively studied, less is known about the corresponding metabolites from the EPA pathway. This guide provides a comprehensive overview of the discovery, characterization, and potential biological significance of 11-dehydro thromboxane B3.

Discovery and Identification

The first identification of this compound in a biological matrix was reported by M. Ishibashi and colleagues in 1990. The researchers identified this compound in the urine of a healthy male adult who had been administered eicosapentaenoic acid ethyl ester.[1] This discovery provided direct evidence for the endogenous formation of TXA3 and its subsequent metabolism in humans following EPA supplementation.[1][2][3] Further studies by the same group also identified the beta-oxidation product of 11-dehydro-TXB3, namely 11-dehydro-2,3-dinorthromboxane B3, in human urine.[1]

Physicochemical Properties

Based on available data, the fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C20H30O6 |

| Molecular Weight | 366.45 g/mol |

| CAS Number | 129228-55-3 |

Characterization

The characterization of this compound has primarily been achieved through mass spectrometry, following derivatization to enhance its volatility for gas chromatography.

Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratios (m/z) of derivatized this compound and its metabolite, as identified in the initial discovery studies.[1] The derivatization involves methylation of the carboxylic acid (ME), conversion of the C-11 ketone to an n-propylamide (PA), and silylation of the hydroxyl groups with dimethylisopropylsilyl (DMIPS).

| Compound | Derivative | Key Fragment Ions (m/z) |

| This compound | ME-PA-DMIPS ether | Not explicitly detailed in the available abstract. The study of its beta-oxidation product provides insight into its fragmentation. |

| 11-dehydro-2,3-dinor-thromboxane B3 | ME-PA-DMIPS ether | 696 ([M - CH3]+), 668 ([M - C3H7]+, base peak), 524 ([M - C5H9-(dimethylisopropylsilanol)]+), 406 ([M - C5H9-(dimethylisopropylsilanol)2]+) |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not fully available. However, based on the initial discovery papers and standard methods for eicosanoid analysis, a plausible workflow can be outlined.

Extraction and Purification from Urine

-

Sample Collection and Preparation: Collect 24-hour urine samples and store them frozen until analysis. Acidify the urine to approximately pH 3 with a suitable acid (e.g., formic acid) to ensure the lactone form of the analyte.

-

Affinity Chromatography: Utilize an anti-11-dehydro-TXB2 monoclonal antibody affinity column for the selective extraction of 11-dehydro thromboxane metabolites from the urine.[1]

-

Elution: Elute the bound metabolites from the affinity column using an appropriate solvent system.

-

Solid-Phase Extraction (SPE): Further purify the eluate using a C18 SPE cartridge to remove interfering substances.

Derivatization for GC-MS Analysis

-

Methylation: Treat the purified extract with diazomethane (B1218177) to convert the carboxylic acid group to its methyl ester (ME).

-

Amidation: React the C-11 keto group with n-propylamine to form the n-propylamide (PA) derivative.

-

Silylation: Protect the hydroxyl groups by reacting with dimethylisopropylsilyl imidazole (B134444) to form the dimethylisopropylsilyl (DMIPS) ethers.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatography: Separate the derivatized analytes on a capillary GC column suitable for eicosanoid analysis.

-

Mass Spectrometry: Analyze the eluting compounds using a mass spectrometer, typically in the electron impact (EI) or chemical ionization (CI) mode. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can be employed.[1]

Biosynthesis and Metabolism

The metabolic pathway leading to the formation of this compound originates from dietary eicosapentaenoic acid (EPA).

Caption: Metabolic pathway from EPA to this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the identification and characterization of this compound from a biological sample.

Caption: Workflow for this compound analysis.

Potential Biological Signaling

While the biological activity of this compound has not been directly investigated, its structural analogue, 11-dehydro thromboxane B2, has been shown to be a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2), a G-protein coupled receptor. This suggests that this compound may also exhibit activity at this receptor. The CRTH2 signaling pathway is primarily involved in inflammatory and allergic responses.

Caption: Hypothesized CRTH2 signaling pathway for 11-dehydro-TXB3.

Conclusion and Future Directions

This compound is a validated urinary biomarker of in vivo thromboxane A3 production following the consumption of eicosapentaenoic acid. Its characterization has primarily relied on mass spectrometry, and a detailed understanding of its biological activity is still emerging. Future research should focus on the total synthesis of this compound to enable comprehensive spectroscopic analysis (including NMR) and in-depth biological evaluation. Investigating its activity at the CRTH2 receptor and other potential targets will be crucial in elucidating its role in inflammation and hemostasis, and for assessing its potential as a therapeutic target in cardiovascular and inflammatory diseases. The development of specific and sensitive assays for this compound will also be vital for its application in clinical research and diagnostics.

References

- 1. Gas chromatographic-mass spectrometric determination of 11-dehydrothromboxane B2 in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Synthesis of prostaglandin E2, thromboxane B2 and prostaglandin catabolism in gastritis and gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Significance of 11-Dehydro Thromboxane B3 versus B2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive comparison of the biological significance of 11-dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3) and 11-dehydro thromboxane B2 (11-dehydro-TXB2). These two stable metabolites serve as crucial biomarkers for the in vivo activity of their parent compounds, thromboxane A3 (TXA3) and thromboxane A2 (TXA2), respectively. While both are implicated in platelet activation and vasoconstriction, their precursors originate from different dietary fatty acids and exhibit markedly distinct biological potencies. This guide delves into their biosynthesis, signaling pathways, comparative biological activities, and the analytical methodologies used for their quantification. The data presented herein are essential for researchers and professionals in drug development focused on cardiovascular diseases, inflammation, and thrombosis.

Introduction

Thromboxanes are potent lipid mediators derived from polyunsaturated fatty acids that play a critical role in hemostasis and thrombosis. Thromboxane A2 (TXA2), synthesized from the omega-6 fatty acid arachidonic acid (AA), is a well-established potent platelet aggregator and vasoconstrictor.[1] Its activity is implicated in the pathophysiology of various cardiovascular diseases.[2] In contrast, thromboxane A3 (TXA3), derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is considered to be biologically much less active.[3][4]

Due to the extremely short half-lives of TXA2 and TXA3 (approximately 30 seconds), their direct measurement in biological fluids is not feasible.[5] Therefore, research and clinical monitoring rely on the quantification of their more stable, inactive metabolites. 11-dehydro-thromboxane B2 (11-dehydro-TXB2) and 11-dehydro-thromboxane B3 (11-dehydro-TXB3) are major urinary metabolites of TXA2 and TXA3, respectively, and serve as reliable biomarkers of their in vivo production.[6][7] This guide provides an in-depth comparison of the biological significance of these two metabolites, reflecting the divergent physiological effects of their parent compounds.

Biosynthesis and Metabolism

The biosynthesis of thromboxanes is initiated by the release of their precursor fatty acids from the cell membrane by phospholipase A2. The subsequent steps are catalyzed by cyclooxygenase (COX) enzymes and thromboxane synthase.

2.1. Thromboxane A2 and 11-dehydro-thromboxane B2 Pathway

-

Precursor: Arachidonic Acid (AA), an omega-6 fatty acid.

-

Synthesis: AA is converted to prostaglandin (B15479496) H2 (PGH2) by COX-1 or COX-2. Thromboxane synthase then metabolizes PGH2 to the highly active TXA2.[2]

-

Metabolism: TXA2 is rapidly hydrolyzed to the inactive thromboxane B2 (TXB2). TXB2 is then further metabolized in the liver to several products, including 11-dehydro-TXB2, which is excreted in the urine.[7]

2.2. Thromboxane A3 and 11-dehydro-thromboxane B3 Pathway

-

Precursor: Eicosapentaenoic Acid (EPA), an omega-3 fatty acid, typically derived from marine sources.

-

Synthesis: EPA is converted to prostaglandin H3 (PGH3) by COX enzymes. Thromboxane synthase then converts PGH3 to the weakly active TXA3.

-

Metabolism: TXA3 is rapidly hydrolyzed to the inactive thromboxane B3 (TXB3).[4] TXB3 is further metabolized to urinary products, including 11-dehydro-TXB3.[6]

dot graph TD{ rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Biosynthesis of Thromboxane A2 and A3 and their metabolites.

Signaling Pathways

Both TXA2 and TXA3 exert their effects by binding to the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR).[5] The TP receptor is primarily coupled to Gq and G13 proteins.[8][9]

3.1. TXA2-Mediated Signaling

Activation of the TP receptor by TXA2 initiates a signaling cascade:

-

Gq Activation: Leads to the activation of phospholipase C (PLC).[10]

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG activate PKC.

-

Physiological Response: This cascade ultimately leads to platelet shape change, degranulation, aggregation, and smooth muscle contraction (vasoconstriction).[2]

3.2. TXA3-Mediated Signaling

TXA3 is believed to activate the same TP receptor and downstream signaling pathway as TXA2. However, its significantly lower potency results in a much weaker physiological response. The reduced efficacy of TXA3 in activating the TP receptor is the molecular basis for its diminished pro-thrombotic and vasoconstrictive effects.

Comparative Biological Activities and Quantitative Data

The primary biological distinction between the TXA2 and TXA3 pathways lies in their potency. TXA2 is a potent agonist, while TXA3 is considered a weak agonist or even inactive.

| Parameter | 11-dehydro-TXB2 (from TXA2) | 11-dehydro-TXB3 (from TXA3) | Reference |

| Precursor Fatty Acid | Arachidonic Acid (Omega-6) | Eicosapentaenoic Acid (Omega-3) | [2][4] |

| Platelet Aggregation | Potent Inducer | Weakly Pro-aggregatory / Inactive | [4] |

| Vasoconstriction | Potent Vasoconstrictor | Weak Vasoconstrictor | [3] |

| Relative Formation in Platelets | High | 5-15% of TXB2 formation (after EPA) | [3] |

| Urinary Levels in Healthy Volunteers | 792 ± 119 pg/mg creatinine | <1% of 11-dehydro-TXB2 levels (1.29 to 7.64 pg/mg creatinine) | [6][11] |

| Effect of EPA Supplementation on Urinary Levels | May decrease | Increases | [6] |

Experimental Protocols

5.1. Quantification of Urinary 11-dehydro-TXB2 and 11-dehydro-TXB3 by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from the gas chromatography-selected-ion monitoring (GC-SIM) method for 11-dehydro-TXB3.[6]

Objective: To quantify and compare the levels of 11-dehydro-TXB2 and 11-dehydro-TXB3 in human urine.

Materials:

-

Urine samples

-

Internal standards: [¹⁸O₂]11-dehydro-TXB3 and [²H₄]11-dehydro-TXB2

-

Solid-phase extraction (SPE) columns (e.g., Sep-Pak tC18 and silica (B1680970) gel)

-

Derivatization reagents: Diazomethane, n-propylamine, dimethylisopropylsilyl imidazole

-

Solvents: Methanol, acetonitrile, hexane, ethyl acetate

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Spike urine samples with internal standards.

-

Solid-Phase Extraction:

-

Acidify the urine sample and apply to a pre-conditioned Sep-Pak tC18 SPE column.

-

Wash the column with an appropriate solvent to remove interferences.

-

Elute the thromboxane metabolites with ethyl acetate.

-

Further purify the eluate using a silica gel column.

-

-

Derivatization:

-

Convert the carboxylic acid group to a methyl ester using diazomethane.

-

Convert the C-11 keto group to an n-propylamide derivative.

-

Convert the hydroxyl groups to dimethylisopropylsilyl ethers.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., MP-65HT) for separation.

-

Operate the mass spectrometer in selected-ion monitoring (SIM) mode, monitoring specific ions for each analyte and internal standard (e.g., m/z 698.4668 for 11-dehydro-TXB2 derivative and m/z 696.4511 for 11-dehydro-TXB3 derivative).[6]

-

-

Quantification: Calculate the concentration of each metabolite based on the ratio of the peak area of the analyte to its corresponding internal standard and a standard curve.

5.2. Platelet Aggregation Assay

This is a generalized protocol for comparing the pro-aggregatory effects of TXA2 and TXA3 analogues.

Objective: To compare the potency of a stable TXA2 analogue (e.g., U46619) and a stable TXA3 analogue in inducing platelet aggregation.

Materials:

-

Freshly drawn human blood

-

Anticoagulant (e.g., sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Stable TXA2 analogue (U46619)

-

Stable TXA3 analogue

-

Platelet aggregometer

Procedure:

-

PRP Preparation: Centrifuge anticoagulated blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.

-

Assay Setup: Place a cuvette with PRP in the aggregometer and adjust the baseline to 0% aggregation. Use a cuvette with PPP to set the 100% aggregation mark.

-

Agonist Addition: Add increasing concentrations of the TXA2 analogue or TXA3 analogue to the PRP.

-

Data Recording: Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.

-

Data Analysis: Plot the maximum aggregation percentage against the agonist concentration to generate dose-response curves. Calculate the EC50 (concentration required to achieve 50% of the maximal response) for each analogue to compare their potencies.

Biological and Clinical Significance

The differential activity of the TXA2 and TXA3 pathways has significant implications for human health and disease.

-

Pro-thrombotic vs. Anti-thrombotic Balance: A diet rich in arachidonic acid (omega-6) promotes the production of the potent pro-thrombotic and vasoconstrictive TXA2, potentially increasing the risk of cardiovascular events. Conversely, a diet rich in eicosapentaenoic acid (omega-3) leads to the formation of the weakly active TXA3. Furthermore, EPA can compete with AA for the same enzymes, thereby reducing the production of TXA2. This shift in the balance towards a less thrombotic state is believed to be a key mechanism behind the cardioprotective effects of omega-3 fatty acids.[3]

-

Biomarkers for Cardiovascular Risk: Elevated urinary levels of 11-dehydro-TXB2 are associated with an increased risk of major adverse cardiovascular events.[12] This makes it a valuable biomarker for assessing platelet activation and the efficacy of antiplatelet therapies, such as aspirin. While less studied, urinary 11-dehydro-TXB3 levels can serve as a biomarker for EPA intake and the subsequent shift in the prostanoid profile.

-

Therapeutic Targets: The thromboxane pathway is a major target for antiplatelet drugs. Aspirin, for example, irreversibly inhibits the COX enzymes, thereby reducing the production of TXA2. Understanding the nuances of the TXA2 and TXA3 pathways can inform the development of more targeted therapies for thrombotic diseases.

Conclusion

The biological significance of 11-dehydro thromboxane B3 and B2 is intrinsically linked to the disparate activities of their precursors, thromboxane A3 and A2. 11-dehydro-TXB2 is a well-established indicator of the potent pro-thrombotic and vasoconstrictive TXA2 pathway. In stark contrast, 11-dehydro-TXB3 reflects the production of the weakly active TXA3, which contributes to a less thrombotic physiological state. The measurement and comparison of these two metabolites provide valuable insights into the balance of omega-6 and omega-3 fatty acid metabolism and its impact on cardiovascular health. For researchers and drug development professionals, a thorough understanding of these differences is paramount for the development of novel therapeutic strategies targeting thrombosis and inflammation. Further research to obtain the full quantitative comparison of receptor binding and signaling efficiency of TXA2 and TXA3 will be invaluable to the field.

References

- 1. Determination of specific inhibitors of thromboxane A2 formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of platelet aggregation and thromboxane synthesis after intake of small amount of icosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thromboxane - Wikipedia [en.wikipedia.org]

- 4. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coupling interaction between thromboxane A2 receptor and alpha-13 subunit of guanine nucleotide-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Paired analysis of urinary thromboxane B2 metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 11-dehydro Thromboxane B3 as a Urinary Metabolite of Thromboxane A3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thromboxane (B8750289) A3 (TXA3) is a biologically active eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). Unlike its arachidonic acid-derived counterpart, thromboxane A2 (TXA2), which is a potent vasoconstrictor and platelet aggregator, TXA3 exhibits weaker biological activity. This distinction has significant implications for cardiovascular health, suggesting that a dietary intake rich in EPA may shift the prostanoid balance towards a less thrombotic state. The in vivo production of TXA3 is transient, as it is rapidly hydrolyzed to the more stable but inactive thromboxane B3 (TXB3). For accurate assessment of endogenous TXA3 synthesis, researchers turn to the measurement of its downstream urinary metabolites. Among these, 11-dehydro thromboxane B3 (11-dehydro-TXB3) has emerged as a reliable biomarker. This technical guide provides a comprehensive overview of 11-dehydro-TXB3, its formation, analytical determination, and its significance as a urinary metabolite of TXA3.

Metabolic Pathway from Eicosapentaenoic Acid to this compound

The biosynthesis of 11-dehydro-TXB3 originates from dietary EPA. Upon cellular stimulation, EPA is liberated from membrane phospholipids (B1166683) by phospholipase A2. The free EPA is then available to be metabolized by the cyclooxygenase (COX) enzymes, primarily COX-1 in platelets, to form the unstable endoperoxide intermediate, prostaglandin (B15479496) H3 (PGH3). Thromboxane synthase then converts PGH3 to the biologically active TXA3. Due to its short half-life, TXA3 is rapidly and non-enzymatically hydrolyzed to TXB3. Subsequently, TXB3 undergoes further enzymatic degradation in the circulation, primarily through beta-oxidation and oxidation of the C-11 hydroxyl group, leading to the formation of 11-dehydro-TXB3, which is then excreted in the urine.[1]

Thromboxane A3 Signaling Pathway

Thromboxane A3, like TXA2, exerts its biological effects by binding to the thromboxane A2 receptor, also known as the T prostanoid receptor (TP).[2] The TP receptor is a G-protein coupled receptor (GPCR).[3][4] Upon ligand binding, the receptor undergoes a conformational change, activating associated heterotrimeric G proteins, primarily of the Gq and G12/13 families. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The G12/13 pathway activation leads to the stimulation of Rho GTPases, which are involved in regulating cell shape and motility. While TXA3 binds to the same receptor as TXA2, its downstream signaling is generally considered to be less potent, contributing to its reduced pro-aggregatory and vasoconstrictive effects.[2]

Quantitative Data on Urinary this compound

The quantification of 11-dehydro-TXB3 in urine provides a non-invasive method to assess the in vivo production of TXA3. The levels of this metabolite are typically low in healthy individuals on a standard diet but increase significantly with dietary supplementation of EPA.[1] The table below summarizes quantitative data for 11-dehydro-TXB3 and its more abundant counterpart, 11-dehydro-TXB2, derived from arachidonic acid.

| Analyte | Population | Condition | Urinary Concentration (pg/mg creatinine) | Reference |

| 11-dehydro-TXB3 | Healthy Volunteers | Baseline | 1.29 - 7.64 | [1] |

| 11-dehydro-TXB3 | Healthy Volunteers | After EPA Supplementation | Increased from baseline | [1] |

| 11-dehydro-TXB2 | Healthy Volunteers | Baseline | ~100 - 1000 times higher than 11-dehydro-TXB3 | [1] |

Experimental Protocols

Accurate measurement of 11-dehydro-TXB3 in urine requires sensitive and specific analytical methods due to its low endogenous concentrations. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Experimental Workflow for Urinary Thromboxane Analysis

Detailed Protocol for GC-MS Analysis of this compound

This protocol is adapted from the methodology described by Ishibashi et al. (1995).[1]

1. Sample Preparation and Extraction:

-

Internal Standard: Prepare a stock solution of [¹⁸O₂]11-dehydrothromboxane B3 to be used as an internal standard.

-

Urine Collection: Collect a 24-hour or spot urine sample and store at -20°C or lower until analysis.

-

Extraction:

-

Thaw the urine sample and add the [¹⁸O₂]11-dehydro-TXB3 internal standard.

-

Acidify the urine to pH 3 with formic acid.

-

Apply the acidified urine to a pre-conditioned Sep-Pak tC18 cartridge.

-

Wash the cartridge with water and then with hexane.

-

Elute the thromboxane metabolites with ethyl acetate.

-

Further purify the eluate using a silica (B1680970) gel column.

-

2. Derivatization:

-

Evaporate the purified extract to dryness under a stream of nitrogen.

-

Convert the carboxyl group to a methyl ester by reacting with diazomethane.

-

Convert the C-11 keto group to an n-propylamide derivative.

-

Convert the hydroxyl groups to dimethylisopropylsilyl (DMIPS) ether derivatives.

3. GC-MS Analysis:

-

Gas Chromatograph: Use a high-resolution gas chromatograph equipped with a capillary column suitable for eicosanoid analysis (e.g., MP-65HT).

-

Mass Spectrometer: Operate the mass spectrometer in selected ion monitoring (SIM) mode.

-

Ions to Monitor:

-

For endogenous 11-dehydro-TXB3 derivative: m/z 696.4511

-

For [¹⁸O₂]11-dehydro-TXB3 internal standard derivative: m/z 700.4597

-

-

Quantification: Calculate the concentration of 11-dehydro-TXB3 based on the ratio of the peak areas of the endogenous analyte to the internal standard.

General Protocol for LC-MS/MS Analysis of Thromboxane Metabolites

1. Sample Preparation and Extraction:

-

Internal Standard: Use a stable isotope-labeled analog of 11-dehydro-TXB3 as an internal standard.

-

Urine Collection: Collect and store urine as described for the GC-MS protocol.

-

Solid Phase Extraction (SPE):

-

Thaw the urine sample and add the internal standard.

-

Acidify the urine to approximately pH 4.

-

Apply the sample to a mixed-mode anion exchange SPE cartridge.

-

Wash the cartridge with a weak organic solvent.

-

Elute the analytes with a stronger organic solvent mixture containing a weak acid.

-

2. LC-MS/MS Analysis:

-

Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column.

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometer: Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. The exact m/z values would need to be determined for the 11-dehydro-TXB3 molecule.

-

Quantification: Create a calibration curve using known concentrations of 11-dehydro-TXB3 and the internal standard. Determine the concentration in the unknown samples by interpolating their peak area ratios on the calibration curve.

Conclusion

This compound is a crucial biomarker for assessing the in vivo production of thromboxane A3, a key metabolite of the omega-3 fatty acid eicosapentaenoic acid. Its measurement in urine offers a non-invasive and reliable method for researchers in nutrition, cardiovascular science, and drug development to investigate the effects of dietary interventions and pharmacological agents on the thromboxane pathway. The detailed methodologies and data presented in this guide provide a solid foundation for the accurate and meaningful quantification of this important analyte. As research into the cardiovascular benefits of omega-3 fatty acids continues, the role of 11-dehydro-TXB3 as a key endpoint in clinical and preclinical studies is expected to expand.

References

- 1. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thromboxane A2 G Protein-Coupled Receptor Production and Crystallization for Structure Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platelet Activation Through G-protein Coupled Receptors [e-ceth.org]

- 5. celerion.com [celerion.com]

- 6. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 11-Dehydrothromboxane B3 in Cardiovascular Health: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Dehydrothromboxane B3 (11-dehydro-TXB3) is a stable, urinary metabolite of thromboxane (B8750289) A3 (TXA3), an eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). Unlike its well-studied counterpart, 11-dehydrothromboxane B2 (a metabolite of the prothrombotic thromboxane A2), the direct functions of 11-dehydro-TXB3 in cardiovascular health are not extensively elucidated in current scientific literature. However, its origin from EPA and the known biological activities of its precursor, TXA3, suggest a potentially neutral or even beneficial cardiovascular profile. This technical guide synthesizes the available information on 11-dehydro-TXB3, focusing on its biochemical origins, inferred functions, and the methodologies for its detection. While direct quantitative data on the bioactivity of 11-dehydro-TXB3 is limited, this document provides a comprehensive overview based on the established knowledge of the EPA cascade and its implications for cardiovascular health.

Introduction: The Thromboxane Family and Cardiovascular Significance

Thromboxanes are potent lipid mediators that play a critical role in hemostasis and cardiovascular physiology. The two primary series of thromboxanes, derived from different fatty acid precursors, exhibit distinct biological activities. Thromboxane A2 (TXA2), synthesized from the omega-6 fatty acid arachidonic acid (AA), is a potent vasoconstrictor and platelet aggregator, contributing to atherothrombosis and cardiovascular events.[1][2] Its stable metabolite, 11-dehydrothromboxane B2 (11-dehydro-TXB2), is a widely used biomarker for in vivo TXA2 production and cardiovascular risk.[3][4][5]

In contrast, thromboxane A3 (TXA3) is derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[6] Growing evidence suggests that a dietary shift towards omega-3 fatty acids, and consequently a higher production of EPA-derived eicosanoids, is associated with cardiovascular benefits.[7][8] This has led to increased interest in the biological roles of 3-series eicosanoids, including TXA3 and its stable metabolite, 11-dehydrothromboxane B3.

Biochemical Pathway of 11-Dehydrothromboxane B3 Formation

The synthesis of 11-dehydro-TXB3 is initiated by the dietary intake and incorporation of EPA into cell membranes. The subsequent enzymatic cascade is analogous to the formation of 11-dehydro-TXB2 from arachidonic acid.

References

- 1. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma 11-dehydrothromboxane B2: a reliable indicator of platelet hyperfunction in patients with ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eicosapentaenoic Acid: between Cardiovascular Benefits and the Risk of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

The Enzymatic Formation of 11-Dehydrothromboxane B3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic formation of 11-dehydrothromboxane B3 (11-dehydro-TXB3), a stable urinary metabolite of thromboxane (B8750289) A3 (TXA3). The biosynthesis of 11-dehydro-TXB3 originates from the omega-3 fatty acid, eicosapentaenoic acid (EPA), and serves as a biomarker for in vivo TXA3 production. This document details the enzymatic cascade, presents available quantitative data, outlines experimental protocols for its quantification, and provides visualizations of the key pathways and workflows. While much of the mechanistic understanding is extrapolated from the more extensively studied 2-series thromboxanes derived from arachidonic acid, this guide consolidates the specific knowledge available for 11-dehydro-TXB3.

Introduction

Thromboxanes are potent bioactive lipids involved in a variety of physiological and pathological processes, including platelet aggregation and vasoconstriction. While the thromboxane A2 (TXA2) pathway, originating from the omega-6 fatty acid arachidonic acid, is well-characterized, the corresponding pathway originating from the omega-3 fatty acid eicosapentaenoic acid (EPA) is of growing interest due to the cardiovascular benefits associated with EPA consumption. This pathway leads to the formation of thromboxane A3 (TXA3), a less potent platelet aggregator than TXA2.

Like TXA2, TXA3 is highly unstable and is rapidly hydrolyzed to the more stable but biologically inactive thromboxane B3 (TXB3). For accurate in vivo monitoring of TXA3 production, researchers measure its downstream, stable urinary metabolites, primarily 11-dehydro-thromboxane B3. This guide focuses on the final enzymatic step in this cascade: the conversion of TXB3 to 11-dehydro-TXB3.

The Enzymatic Pathway of 11-Dehydrothromboxane B3 Formation

The biosynthesis of 11-dehydro-TXB3 is a multi-step process that begins with the release of EPA from the cell membrane. The pathway is analogous to the formation of 11-dehydro-thromboxane B2 from arachidonic acid.

-

Cyclooxygenase (COX) Action: Eicosapentaenoic acid is converted by cyclooxygenase enzymes (COX-1 and COX-2) into the prostaglandin (B15479496) endoperoxide, PGH3.

-

Thromboxane Synthase Activity: PGH3 is then metabolized by thromboxane synthase to form thromboxane A3 (TXA3).

-

Spontaneous Hydrolysis: The unstable TXA3 is non-enzymatically hydrolyzed to thromboxane B3 (TXB3).

-

Dehydrogenation to 11-dehydro-TXB3: The final step is the enzymatic conversion of TXB3 to 11-dehydro-TXB3. This reaction is catalyzed by an 11-hydroxythromboxane dehydrogenase. Studies on the analogous 2-series have identified this enzyme as a cytosolic aldehyde dehydrogenase[1]. It is highly probable that the same enzyme or a closely related isoform is responsible for the dehydrogenation of TXB3 at the C-11 position[2].

Quantitative Data

Quantitative data for 11-dehydro-TXB3 is limited compared to its 2-series analogue. The available data is summarized in the tables below.

Table 1: Urinary Levels of 11-dehydro-thromboxane Metabolites

| Metabolite | Population | Urinary Concentration (pg/mg creatinine) | Reference |

| 11-dehydro-TXB3 | Healthy Volunteers | 1.29 - 7.64 | [3] |

| 11-dehydro-TXB2 | Healthy Volunteers | ~100 - 800 (calculated from[3]) | [3] |

| 11-dehydro-TXB2 | Healthy Adults (n=13) | 635 ± 427 (mean ± S.D.) | [4] |

| 11-dehydro-TXB2 | Aspirin-naive males with metabolic syndrome (n=82) | Elevated (≥2500) in two-thirds of patients | [5] |

| 11-dehydro-TXB2 | Patients with stable ASCVD on aspirin | Median: 651 (396–929) | [6] |

Note: 11-dehydro-TXB3 levels in healthy volunteers are reported to be less than 1% of 11-dehydro-TXB2 levels. Dietary supplementation with EPA has been shown to increase urinary 11-dehydro-TXB3 levels[3].

Table 2: Enzyme Kinetic Parameters for 11-Hydroxythromboxane Dehydrogenase

| Substrate | Enzyme Source | Km | Vmax | Reference |

| Thromboxane B2 | Porcine Kidney | 2.9 mM | 214 nmol min-1 mg-1 | [7] |

| Thromboxane B3 | Not Reported | Not Reported | Not Reported |

Note: Kinetic parameters for the conversion of thromboxane B3 to 11-dehydro-thromboxane B3 by 11-hydroxythromboxane dehydrogenase are not available in the reviewed literature.

Experimental Protocols

The quantification of 11-dehydro-TXB3 in biological samples, particularly urine, requires sensitive and specific analytical methods due to its low concentrations. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.

Quantification of Urinary 11-dehydro-TXB3 by GC-MS

This protocol is adapted from the methodology described by Ishibashi et al. (1997)[3].

1. Sample Collection and Preparation:

-

Collect urine samples and store them at -20°C or lower until analysis.

-

Thaw samples and centrifuge to remove any particulate matter.

-

To a known volume of urine (e.g., 5-10 mL), add an internal standard ([18O2]11-dehydro-TXB3) to correct for procedural losses.

2. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (e.g., Sep-Pak tC18) with methanol (B129727) followed by water.

-

Apply the urine sample to the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids, followed by a mildly polar solvent.

-

Elute the thromboxane metabolites with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).

-

Further purify the eluate using a silica (B1680970) gel column.

3. Derivatization:

-

Evaporate the purified sample to dryness under a stream of nitrogen.

-

To enhance volatility and ionization for GC-MS analysis, derivatize the sample. A multi-step derivatization can be performed:

-

Esterification of the carboxyl group with diazomethane (B1218177) to form the methyl ester.

-

Conversion of the C-11 keto group to an n-propylamide.

-

Silylation of the hydroxyl groups using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with dimethylisopropylsilyl imidazole) to form dimethylisopropylsilyl ethers.

-

4. GC-MS Analysis:

-

Gas Chromatograph: Use a high-resolution capillary column (e.g., MP-65HT) suitable for separating structurally similar eicosanoids.

-

Injection: Inject the derivatized sample in splitless mode.

-

Temperature Program: Use a temperature gradient to achieve optimal separation of the analytes.

-

Mass Spectrometer: Operate the mass spectrometer in negative ion chemical ionization (NICI) mode for high sensitivity.

-

Selected Ion Monitoring (SIM): Monitor specific ions for 11-dehydro-TXB3 and its internal standard to ensure specificity and accurate quantification. For the described derivative, the ion at m/z 696.4511 can be monitored for 11-dehydro-TXB3, and m/z 700.4597 for the [18O2] internal standard[3].

5. Data Analysis and Quantification:

-

Construct a calibration curve using known amounts of 11-dehydro-TXB3 standard subjected to the same extraction and derivatization procedure.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of 11-dehydro-TXB3 in the original sample by interpolating from the calibration curve.

-

Normalize the urinary concentration to creatinine (B1669602) to account for variations in urine dilution.

References

- 1. 11-Hydroxythromboxane B2 dehydrogenase is identical to cytosolic aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biotage.com [biotage.com]

- 3. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and some properties of 11-hydroxythromboxane B2 dehydrogenase from porcine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

11-Dehydro Thromboxane B3: An In-Depth Technical Guide to its Role in Inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Dehydro Thromboxane (B8750289) B3 (11-dehydro-TXB3) is a stable, urinary metabolite of Thromboxane A3 (TXA3).[1] As a product of the omega-3 fatty acid eicosapentaenoic acid (EPA) metabolic cascade, 11-dehydro-TXB3 is gaining attention as a biomarker and potential modulator of inflammatory processes.[1] This technical guide provides a comprehensive overview of the current understanding of 11-dehydro-TXB3 in the context of inflammatory signaling, offering insights for researchers and professionals in drug development. While much of the research has focused on the more abundant omega-6-derived thromboxane A2 and its metabolites, this document will focus on the unique aspects of the thromboxane A3 pathway and the potential implications of 11-dehydro-TXB3 in inflammation.

Biosynthesis of 11-Dehydro Thromboxane B3

The synthesis of 11-dehydro-TXB3 is initiated by the dietary intake of eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid. Upon cellular stimulation, typically by inflammatory signals, phospholipase A2 releases EPA from the cell membrane. The free EPA is then metabolized by cyclooxygenase (COX) enzymes to generate prostaglandin (B15479496) H3 (PGH3). Subsequently, thromboxane synthase converts PGH3 into the highly unstable Thromboxane A3 (TXA3). TXA3 is rapidly hydrolyzed to the inactive, but more stable, Thromboxane B3 (TXB3). Finally, TXB3 is further metabolized in the liver to 11-dehydro-thromboxane B3, which is then excreted in the urine.[2]

Figure 1: Biosynthesis pathway of this compound from EPA.

Role in Inflammatory Signaling: A Comparative Perspective

The biological actions of eicosanoids are highly dependent on their fatty acid precursor. Eicosanoids derived from the omega-6 fatty acid arachidonic acid (AA), such as thromboxane A2 (TXA2), are generally considered to be pro-inflammatory. In contrast, those derived from the omega-3 fatty acid EPA, including TXA3 and its metabolites, are typically less inflammatory or even anti-inflammatory.[3]

Thromboxane A3 is known to be a less potent vasoconstrictor and platelet aggregator compared to TXA2.[3] This suggests that a higher dietary intake of EPA, leading to an increased production of TXA3 and consequently 11-dehydro-TXB3, could shift the physiological balance towards a less pro-thrombotic and less pro-inflammatory state.

While direct signaling pathways for 11-dehydro-TXB3 have not been extensively elucidated, studies on its close structural analog, 11-dehydro-thromboxane B2 (derived from TXA2), have revealed that it is not merely an inactive metabolite. 11-dehydro-TXB2 has been shown to be a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2), a receptor involved in allergic inflammation.[4][5] This finding raises the possibility that 11-dehydro-TXB3 may also possess direct biological activity and interact with specific receptors to modulate inflammatory responses.

Given the structural similarity to TXA2 and TXA3, it is plausible that 11-dehydro-TXB3 could interact with the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor. Activation of the TP receptor is known to initiate downstream signaling cascades that can influence inflammatory processes. However, specific receptor binding and activation studies for 11-dehydro-TXB3 are currently lacking in the scientific literature.

The potential, though not yet directly demonstrated, signaling pathway for 11-dehydro-TXB3, should it interact with the TP receptor, could involve the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers would then trigger an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively. Such a cascade could ultimately influence the activity of transcription factors like NF-κB, which plays a central role in regulating the expression of pro-inflammatory genes.

Figure 2: A hypothetical signaling pathway for 11-dehydro-TXB3.

Quantitative Data

Currently, there is a scarcity of published quantitative data detailing the specific effects of this compound on inflammatory markers (e.g., IC50, EC50 values, or fold-changes in cytokine expression). The available quantitative information primarily pertains to its concentration in biological samples, which serves as an indicator of in vivo TXA3 production.

| Parameter | Matrix | Concentration Range | Condition | Reference |

| 11-dehydro-TXB2 | Human Plasma | 0.9-1.8 pg/ml | Healthy Subjects | [6] |

| 11-dehydro-TXB2 | Human Plasma | 5-50 pg/ml | Patients with severe atherosclerosis | [6] |

| Urinary 11-dehydro-TXB2 | Human Urine | < 2500 pg/mg creatinine | Normal baseline platelet activity | [2] |

| Urinary 11-dehydro-TXB2 | Human Urine | ≥ 2500 pg/mg creatinine | Elevated in males with metabolic syndrome | [2][7] |

| Urinary 11-dehydro-TXB2 | Human Urine | Baseline (pg/mg creatinine): Breast Cancer: 782, Colorectal Cancer: 1060, Gastro-oesophageal Cancer: 1675, Prostate Cancer: 826 | Cancer Patients (pre-aspirin) | [8] |

Note: The data presented is for the more extensively studied 11-dehydro-thromboxane B2, as specific quantitative data for the B3 variant is limited. These values can serve as a reference point for future studies on 11-dehydro-TXB3.

Experimental Protocols

Measurement of this compound in Biological Samples

1. Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is adapted from commercially available kits for 11-dehydro-thromboxane B2 and can be optimized for the B3 variant.[9]

-

Principle: A competitive immunoassay where 11-dehydro-TXB3 in the sample competes with a fixed amount of enzyme-labeled 11-dehydro-TXB3 for binding to a limited amount of specific antibody. The amount of color developed is inversely proportional to the concentration of 11-dehydro-TXB3 in the sample.

-

Sample Preparation:

-

Urine: Centrifuge to remove particulate matter. Dilute as necessary with the provided assay buffer.

-

Plasma: Collect blood in tubes containing an anticoagulant and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo synthesis. Centrifuge to separate plasma. Solid-phase extraction may be required to concentrate the analyte and remove interfering substances.

-

-

Assay Procedure:

-

Prepare standards and samples in duplicate in a 96-well plate pre-coated with a capture antibody.

-

Add the specific antibody to each well.

-

Add the enzyme-conjugated 11-dehydro-TXB3 to each well.

-

Incubate the plate at room temperature for the recommended time (typically 1-2 hours) with gentle shaking.

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Add the substrate solution and incubate in the dark until color develops.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of 11-dehydro-TXB3 in the samples by comparing their absorbance to the standard curve.

-

Figure 3: General workflow for the ELISA-based detection of 11-dehydro-TXB3.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general framework for the sensitive and specific quantification of 11-dehydro-TXB3.

-

Principle: LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry for accurate quantification.

-

Sample Preparation:

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d4-11-dehydro-TXB3) to the sample to correct for variations in extraction and ionization.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Acidify the sample (urine or plasma) to approximately pH 3.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove hydrophilic impurities.

-

Elute the analyte with a higher-percentage organic solvent (e.g., ethyl acetate (B1210297) or methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

-

-

LC-MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.

-

Mass Spectrometry: Employ a tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI) mode. Use selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard for high selectivity and sensitivity.

-

-

Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and internal standard.

Conclusion and Future Directions

This compound is an important metabolite in the omega-3 fatty acid cascade and a valuable biomarker for assessing the in vivo production of Thromboxane A3. The current body of evidence strongly suggests that the TXA3 pathway, and by extension its metabolites like 11-dehydro-TXB3, are less pro-inflammatory than their omega-6 counterparts. This has significant implications for dietary interventions and the development of novel anti-inflammatory therapeutics.

However, a significant gap in our knowledge remains regarding the direct biological activities of 11-dehydro-TXB3. Future research should focus on:

-

Receptor Binding Studies: Investigating the interaction of 11-dehydro-TXB3 with the TP receptor and other potential receptors, such as CRTH2.

-

In Vitro and In Vivo Functional Assays: Elucidating the effects of 11-dehydro-TXB3 on key inflammatory processes, including cytokine production, immune cell activation and migration, and the activation of inflammatory signaling pathways like NF-κB and PPARγ.

-

Development of Specific Reagents: Creating specific antibodies and stable isotope-labeled standards for 11-dehydro-TXB3 to facilitate more accurate and reliable quantification in research and clinical settings.

A deeper understanding of the role of this compound in inflammatory signaling will be crucial for harnessing the therapeutic potential of the omega-3 metabolic pathway in a variety of inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Thromboxane - Wikipedia [en.wikipedia.org]

- 4. 11-Dehydro-thromboxane B2, a stable thromboxane metabolite, is a full agonist of chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) in human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. ibl-america.com [ibl-america.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structural Chemistry of 11-dehydro Thromboxane (B8750289) B3

Abstract

11-dehydro thromboxane B3 (11-dehydro-TXB3) is a stable, urinary metabolite of thromboxane A3 (TXA3).[1] Originating from the omega-3 fatty acid eicosapentaenoic acid (EPA), its quantification serves as a critical biomarker for in vivo TXA3 biosynthesis.[2][3] This is particularly relevant in assessing platelet activation and the pharmacological efficacy of antiplatelet therapies, especially those involving dietary omega-3 supplementation. This guide provides a comprehensive technical overview of the structural chemistry, biosynthesis, analytical methodologies, and biological significance of 11-dehydro-TXB3.

Core Structural Chemistry and Properties

This compound is an eicosanoid featuring a six-membered ether-containing ring, a characteristic of the thromboxane family.[4] Structurally, it is derived from its precursor, thromboxane B3, through the oxidation of the hemiacetal hydroxyl group at the C-11 position to a ketone. This modification significantly increases its chemical stability, making it a reliable analyte for quantification in biological fluids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₃₀O₆ | [1][3][5] |

| Molecular Weight | 366.5 g/mol | [3] |

| CAS Number | 129228-55-3 | [3][5][6] |

| Synonyms | 11-dehydro-TXB3 | [1][7] |

| Class | Thromboxanes | [8] |

Biosynthesis and Metabolism

The formation of 11-dehydro-TXB3 is a multi-step metabolic process that begins with the dietary omega-3 fatty acid, EPA.

-

EPA Liberation : Eicosapentaenoic acid (EPA) is released from membrane phospholipids (B1166683) by the action of phospholipase A₂.

-

Prostaglandin H3 (PGH3) Synthesis : Free EPA is converted by cyclooxygenase (COX) enzymes into the unstable endoperoxide PGH3.[2]

-

Thromboxane A3 (TXA3) Formation : Thromboxane A3 synthase, an enzyme primarily found in platelets, isomerizes PGH3 to the biologically active but highly unstable TXA3.[2][4]

-

Hydrolysis to TXB3 : TXA3 has a very short half-life and is rapidly hydrolyzed non-enzymatically to the more stable, but biologically inactive, thromboxane B3 (TXB3).[9]

-

Oxidation to 11-dehydro-TXB3 : In a key metabolic step, the C-11 hydroxyl group of TXB3 is oxidized by 11-hydroxyprostaglandin dehydrogenase to form 11-dehydro-thromboxane B3.[9] This stable metabolite is then excreted in the urine.[1]

Caption: Metabolic pathway for the biosynthesis of 11-dehydro-TXB3 from EPA.

Experimental Protocols: Quantification in Urine

The measurement of urinary 11-dehydro-TXB3 is the gold standard for assessing systemic TXA3 production. The reference methodology is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[10][11]

Sample Preparation: Solid-Phase Extraction (SPE)

Objective: To isolate 11-dehydro-TXB3 from the complex urinary matrix and concentrate the analyte prior to analysis.

Methodology:

-

Sample Collection: Collect urine samples and store them frozen at -80°C until analysis.[12]

-

Internal Standard Spiking: Add a known quantity of a stable isotope-labeled internal standard (e.g., 11-dehydro-thromboxane B2-d4) to an aliquot of the urine sample for accurate quantification.[10]

-

Acidification: Adjust the pH of the sample with an acid like hydrochloric acid (HCl) to protonate the carboxylic acid group of the analyte.[11]

-

SPE Cartridge Conditioning: Condition a mixed-mode anion exchange (MAX) or C18 SPE cartridge by washing with methanol (B129727) and then equilibrating with water.[11]

-

Sample Loading: Apply the acidified urine sample to the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water, hexane) to remove hydrophilic impurities and salts.[13]

-

Elution: Elute the analyte from the cartridge using an appropriate organic solvent (e.g., ethyl acetate, methanol).[13]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS injection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Thromboxane - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Showing Compound Thromboxane B3 (FDB023630) - FooDB [foodb.ca]

- 9. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. celerion.com [celerion.com]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of thromboxane B3 converted from eicosapentaenoic acid in human platelet rich plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Urinary 11-Dehydro Thromboxane B3: A Biomarker of Eicosapentaenoic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3), a urinary metabolite of Thromboxane A3 (TXA3). As a downstream product of eicosapentaenoic acid (EPA) metabolism, 11-dehydro-TXB3 serves as a valuable biomarker for assessing the in vivo conversion of this important omega-3 fatty acid. This document details its physiological concentrations, the methodologies for its quantification, and the biochemical pathways governing its formation and activity.

Physiological Concentrations of Urinary 11-Dehydro Thromboxane B3

Urinary levels of 11-dehydro-TXB3 are generally low in healthy individuals but can be significantly influenced by dietary intake of EPA. The baseline physiological range is considerably lower than that of its arachidonic acid-derived counterpart, 11-dehydro-thromboxane B2.

| Population | Concentration Range (pg/mg creatinine) | Notes |

| Healthy Volunteers (Baseline) | 1.29 - 7.64[1] | Levels are typically less than 1% of urinary 11-dehydro-thromboxane B2.[1] |

| Healthy Volunteers (Post-EPA Supplementation) | Increased | A notable increase is observed following dietary supplementation with eicosapentaenoic acid.[1] |

Signaling Pathway of Thromboxane A3 and its Metabolism

The formation of 11-dehydro-TXB3 is initiated by the enzymatic conversion of EPA. This pathway is analogous to the synthesis of thromboxane A2 from arachidonic acid.

Thromboxane A3 is synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA), through the sequential action of cyclooxygenase (COX) and thromboxane synthase.[2][3] TXA3 is chemically unstable and is rapidly hydrolyzed to the more stable, yet biologically inactive, thromboxane B3 (TXB3).[2] Subsequently, TXB3 is metabolized in the liver to various derivatives, including 11-dehydro-thromboxane B3, which is then excreted in the urine.[4]

While TXA3 binds to the same thromboxane receptors (TP) as TXA2, it is a significantly weaker agonist.[5][6] This results in a reduced capacity to induce platelet aggregation and vasoconstriction compared to its arachidonic acid-derived counterpart.[2][5] The activation of the TP receptor by thromboxanes primarily couples to Gq and G13 G-proteins, leading to the activation of phospholipase C and subsequent intracellular calcium mobilization.[7]

Experimental Protocols for Quantification of this compound in Urine

Accurate quantification of 11-dehydro-TXB3 is crucial for its use as a biomarker. Below are detailed methodologies for its measurement.

Gas Chromatography-Selected Ion Monitoring (GC-SIM)

This method offers high sensitivity and specificity for the detection of 11-dehydro-TXB3.

Sample Preparation and Extraction:

-

An internal standard, such as [¹⁸O₂]11-dehydro-thromboxane B3, is added to the urine sample.[1]

-

The sample is then subjected to chromatographic extraction using a Sep-Pak tC18 cartridge followed by a silica (B1680970) gel column to purify the analyte.[1]

Derivatization:

-

The extracted 11-dehydro-TXB3 is converted to a 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl ether derivative to improve its volatility and chromatographic properties for GC analysis.[1]

GC-SIM Analysis:

-

The derivatized sample is analyzed by gas chromatography coupled with selected ion monitoring mass spectrometry.

-

Specific ions are monitored for the analyte and the internal standard. For the derivatized 11-dehydro-TXB3, the ion at m/z 696.4511 is monitored, while the ion at m/z 700.4597 is monitored for the [¹⁸O₂] internal standard.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While a specific validated method for 11-dehydro-TXB3 is not widely published, a highly sensitive and selective method can be adapted from established protocols for the analogous compound, 11-dehydro-thromboxane B2.

Sample Preparation and Extraction:

-

A deuterated internal standard, such as 11-dehydro-thromboxane B3-d4, should be added to the urine sample.

-

Simple solid-phase extraction (SPE) can be employed for sample cleanup and concentration.

LC-MS/MS Analysis:

-

The extracted sample is analyzed using liquid chromatography coupled to a tandem mass spectrometer operating in the selected reaction monitoring (SRM) mode.

-

The transitions to be monitored would be specific for 11-dehydro-TXB3 and its deuterated internal standard. For instance, adapting from the 11-dehydro-TXB2 method, one would monitor the transition from the precursor ion to a specific product ion for both the analyte and the internal standard.[8]

Conclusion